The compound is classified under azetidines, which are four-membered saturated heterocycles containing nitrogen. Its CAS number is 2231663-77-5, and it is also referred to as (2R,3S)-1-(tert-butoxycarbonyl)-2-methylazetidine-3-carboxylic acid in various scientific literature . The molecular weight of this compound is approximately 215.25 g/mol.
The synthesis of 1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid typically involves several key steps:
The molecular structure of 1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid includes:
The structure can be represented using SMILES notation as C[C@@H]1C@@HCN1C(OC(C)(C)C)=O . The stereochemistry at the 2 and 3 positions (R/S configuration) plays a crucial role in determining the compound's biological activity.
1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid can participate in various chemical reactions:
These reactions are typically influenced by factors such as solvent choice, temperature, and concentration .
Key physical and chemical properties include:
Additional properties such as boiling point and melting point may vary based on purity and preparation methods but are essential for practical applications .
1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid has several notable applications:
The versatility of this compound makes it valuable in both academic research and industrial applications within the pharmaceutical sector .
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4